N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Übersicht

Beschreibung

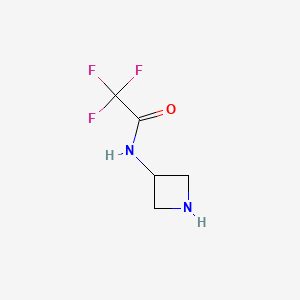

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, and a trifluoroacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide typically involves the reaction of azetidine with trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form azetidinones.

Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.

Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Azetidinones

Reduction: Amines

Substitution: Various substituted amides

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide serves as a valuable scaffold in drug design due to its ability to modulate biological activity through interactions with enzymes and receptors. Its unique trifluoroacetamide group enhances binding affinity by forming hydrogen bonds with active site residues of target proteins.

Key Findings:

- The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's disease.

- Inhibition activities are comparable to established drugs like rivastigmine for AChE and noted for significant inhibition against BChE .

| Enzyme | Inhibition Activity |

|---|---|

| AChE | Comparable to rivastigmine |

| BChE | Significant inhibition |

Anticancer Research

Research indicates that derivatives of azetidine compounds exhibit anticancer properties. This compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle genes.

Case Study:

A derivative of azetidinone was shown to induce apoptosis in SiHa (cervical cancer) and B16F10 (melanoma) cells, suggesting that this compound could possess similar properties worthy of further investigation.

Neuroprotective Effects

In a study evaluating a library of azetidine derivatives for neuroprotective activity against salsolinol-induced toxicity (linked to Parkinson's disease), some derivatives exhibited significant protective effects. This suggests that this compound could be explored further for its neuroprotective potential.

Industrial Applications

This compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its versatility as an intermediate. Its ability to undergo various chemical reactions makes it a valuable component in the production of complex organic molecules.

Synthetic Routes:

The synthesis typically involves:

- Preparation of Starting Materials : Using N-Boc-azetidinone.

- Horner-Wadsworth–Emmons Reaction : Utilizing DBU as a catalyst.

- Aza-Michael Addition : Reacting with NH-heterocycles to yield the target compound.

Wirkmechanismus

The mechanism of action of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds with active site residues, while the azetidine ring can provide steric hindrance or electronic effects that enhance binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(Azetidin-3-YL)-acetamide: Similar structure but lacks the trifluoromethyl group.

N-(Pyrrolidin-3-YL)-2,2,2-trifluoroacetamide: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

N-(Azetidin-3-YL)-2,2,2-trifluoropropionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is unique due to the presence of both the azetidine ring and the trifluoroacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring structure combined with a trifluoroacetamide group. This configuration contributes to its biological activity by enhancing binding affinity to various molecular targets, including enzymes and receptors.

Key Structural Features:

- Azetidine Ring: A four-membered nitrogen-containing heterocycle known for its diverse applications in medicinal chemistry.

- Trifluoroacetamide Group: Increases the compound's stability and interaction potential with biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in the context of drug development for conditions such as pain management and cancer treatment.

- Protein-Ligand Interactions: The trifluoroacetamide group can form hydrogen bonds with active site residues of proteins, enhancing binding affinity and specificity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, azetidinone derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The potential for this compound to act as an anticancer agent is supported by its structural analogs .

Antimicrobial Activity

This compound has been explored for its antibacterial properties. Studies have demonstrated that azetidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

-

Anticancer Research:

- A study evaluated the antiproliferative effects of azetidinone derivatives against various cancer cell lines. The findings suggested that modifications to the azetidine structure significantly impacted potency. For example, compounds exhibiting fluorinated groups showed enhanced activity against MCF-7 cells .

- Antimicrobial Testing:

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry:

- Pharmaceutical Synthesis: Its unique structure allows for the development of novel therapeutic agents targeting various diseases.

- Enzyme Inhibitors: The compound's ability to inhibit specific enzymes makes it a candidate for developing drugs aimed at treating chronic pain or inflammatory conditions.

Eigenschaften

IUPAC Name |

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRMYAUDHMGEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539610 | |

| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98448-79-4 | |

| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.